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molecular formula C9H6ClNO3S B023764 1-Chloro-5-isoquinolinesulfonic acid CAS No. 105627-80-3

1-Chloro-5-isoquinolinesulfonic acid

Cat. No. B023764
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04678783

Procedure details

To 40 ml of thionyl chloride were added 2.93 g of 1-chloro-5-isoquinolinesulfonic acid as obtained in Example 1 and 0.4 ml of N,N-dimethylformamide. Then, the resulting mixture was refluxed while heating at 80° to 85° C. for 2 hours, followed by removal of the thionyl chloride under reduced pressure. Subsequently, 10 ml of dichloromethane was added to the reaction mixture to precipitate crystals, followed by separation of the crystals by filtration. The crystals thus obtained were washed with 10 ml of dichloromethane, and then dried under reduced pressure to obtain 3.06 g of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. The compound was analyzed to give the following data.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([OH:19])(=O)=[O:17])[C:10]=2[CH:9]=[CH:8][N:7]=1>CN(C)C=O>[ClH:3].[Cl:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([Cl:3])(=[O:19])=[O:17])[C:10]=2[CH:9]=[CH:8][N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.93 g
Type
reactant
Smiles
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)O
Step Two
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating at 80° to 85° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the thionyl chloride under reduced pressure
ADDITION
Type
ADDITION
Details
Subsequently, 10 ml of dichloromethane was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
followed by separation of the crystals by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
were washed with 10 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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